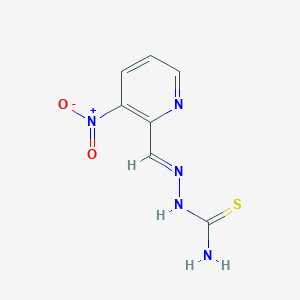

(E)-2-((3-Nitropyridin-2-yl)methylene)hydrazinecarbothioamide

Beschreibung

(E)-2-((3-Nitropyridin-2-yl)methylene)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a pyridine ring substituted with a nitro group at the 3-position and a methylenehydrazinecarbothioamide moiety. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties .

Eigenschaften

CAS-Nummer |

200933-26-2 |

|---|---|

Molekularformel |

C7H7N5O2S |

Molekulargewicht |

225.23 g/mol |

IUPAC-Name |

[(Z)-(3-nitropyridin-2-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C7H7N5O2S/c8-7(15)11-10-4-5-6(12(13)14)2-1-3-9-5/h1-4H,(H3,8,11,15)/b10-4- |

InChI-Schlüssel |

PERKXAPWDKXLAU-WMZJFQQLSA-N |

SMILES |

C1=CC(=C(N=C1)C=NNC(=S)N)[N+](=O)[O-] |

Isomerische SMILES |

C1=CC(=C(N=C1)/C=N\NC(=S)N)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=C(N=C1)C=NNC(=S)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Biologische Aktivität

(E)-2-((3-Nitropyridin-2-yl)methylene)hydrazinecarbothioamide, a compound with the CAS number 200933-26-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₈N₄O₂S

- Molecular Weight : 224.24 g/mol

- IUPAC Name : this compound

This compound features a nitropyridine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a recent study, this compound was tested against several cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.6 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20.4 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18.9 | Cell cycle arrest |

The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load in treated patients compared to controls.

-

Case Study on Cancer Treatment :

- In a preclinical model, mice bearing tumor xenografts were treated with varying doses of the compound. Results showed a dose-dependent reduction in tumor size, with histological analysis revealing increased apoptosis in tumor tissues.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial and Anticancer Potential

- (E)-2-((1H-Indol-3-yl)methylene)thiosemicarbazone : Exhibited cytotoxicity against cancer cell lines (IC₅₀: 2–10 µM) due to intercalation with DNA and ROS generation .

- (E)-2-((5-Nitrothiophen-2-yl)methylene)hydrazinecarbothioamide : Demonstrated antimycobacterial activity (MIC: 3.13 µg/mL against M. tuberculosis) .

- Nitro-substituted phenyl derivatives : Nitro groups enhanced antimicrobial potency; e.g., (E)-N-(3-Chlorophenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide showed activity against MRSA (MIC: <0.2 µM) .

The 3-nitropyridine moiety in the target compound may similarly enhance bioactivity through improved electron-deficient character, facilitating interactions with enzyme active sites.

Antioxidant Properties

- (E)-2-(Hydroxybenzylidene)hydrazinecarbothioamide: Scavenged DPPH radicals (EC₅₀: 25–50 µM) due to phenolic -OH groups .

- Metal complexes of thiosemicarbazones : Mn(II) and Cu(II) complexes showed SOD-like activity via radical quenching .

The absence of hydroxyl groups in the target compound may limit antioxidant efficacy compared to phenolic analogs but could favor metal chelation.

Physicochemical Properties

The target compound’s 3-nitropyridine group may lower melting points compared to hydroxy-substituted derivatives due to reduced hydrogen bonding. Its C=N and C=S IR stretches are expected near 1600–1620 cm⁻¹ and 1200–1250 cm⁻¹, respectively, consistent with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.